molecular formula C10H13N B122042 2,3-dihydro-1H-inden-2-ylmethanamine CAS No. 146737-65-7

2,3-dihydro-1H-inden-2-ylmethanamine

Cat. No. B122042
M. Wt: 147.22 g/mol
InChI Key: COWVOJUAZGKGRQ-UHFFFAOYSA-N
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Patent
US07745462B2

Procedure details

Ethyl chloroformate (3.3 ml, 34 mmol) is added to a cooled (0° C.) solution of indan-2-yl acetic acid (5.0 g, 28.4 mmol) and triethylamine (4.75 ml, 34 mmol) in acetone (40 ml) and water (8 ml). After 30 minutes, a solution of sodium azide (2.8 g, 42.6 mmol) in water (16 ml) is added and the reaction is stirred at 5° C. for 1 hour, prior to addition of brine and ice. The mixture is extracted with ether and the combined extracts are dried (Na2SO4) and evaporated. The resultant acyl azide is taken into toluene (50 ml) and heated at 100° C. until nitrogen evolution ceases. After evaporation of solvent, the resultant isocyanate is taken into 6N HCl (40 ml) and heated at 100° C. for 16 hours. The reaction mixture is evaporated to ⅓ volume and the resultant solid collected by filtration, washed with water and ether, then dried. The resultant hydrochloride salt is suspended in ether (20 ml) and ammonia is bubbled for 10 minutes. Water is added and the organic layer is separated, dried (Na2SO4) and evaporated to afford the title compound [MH+CH3CN]+189.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.[CH2:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH:8]1[CH2:16]C(O)=O.C([N:22](CC)CC)C.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O.[Cl-].[Na+].O>[CH2:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH:8]1[CH2:16][NH2:22] |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)CC(=O)O
Name
Quantity
4.75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred at 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. until nitrogen evolution ceases
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
FILTRATION
Type
FILTRATION
Details
the resultant solid collected by filtration
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
ammonia is bubbled for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Water is added
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.